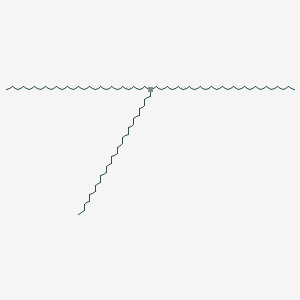

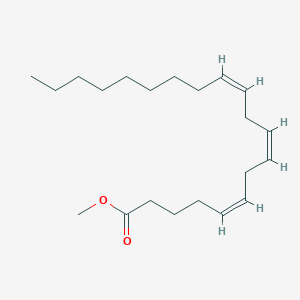

顺式-5,8,11-二十碳三烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-ETE) is an essential fatty acid that is found in many plants, including soybean, sunflower, and corn. It is a polyunsaturated fatty acid (PUFA) with three double bonds, and is a member of the omega-3 family. cis-5,8,11-ETE has many important biological functions, such as being involved in the regulation of gene expression and cell signaling. It has also been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disease.

科学研究应用

化学性质和合成

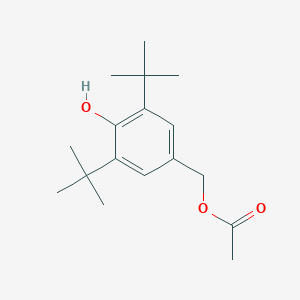

“顺式-5,8,11-二十碳三烯酸甲酯”是具有经验式C21H36O2的化合物 . 它是一种不饱和脂肪酸酯 . 它可以从花生四烯酸合成,花生四烯酸被肼还原生成二十碳三烯酸异构体 .

必需脂肪酸缺乏的标志

二十碳三烯酸 (MA, 5,8,11-二十碳三烯酸) 是一种 n-9 多不饱和脂肪酸 (PUFA),是必需脂肪酸缺乏的标志 . 在必需脂肪酸 (EFA) 缺乏的情况下,从油酸衍生的 MA 而不是从亚油酸衍生的花生四烯酸 (ARA) 被合成 .

生理作用

二十碳三烯酸分布在各种正常组织中,可以通过脂氧合酶和环氧合酶转化为几种特异的脂质介质 . 这表明它在体内发挥着重要的生理作用。

炎症

最近的研究表明二十碳三烯酸在炎症中发挥着重要作用 . 它与各种疾病有关,如炎症、癌症、皮炎和囊性纤维化 .

癌症

作用机制

Target of Action

It is known that eicosanoids, a class of compounds to which this molecule belongs, often interact with a variety of cellular receptors, including g-protein coupled receptors .

Mode of Action

Eicosanoids typically exert their effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events .

Biochemical Pathways

They are involved in lipid signaling complexes that induce an inflammatory immune response .

Pharmacokinetics

It is known that eicosanoids and their esters are typically rapidly metabolized and excreted .

Result of Action

Eicosanoids are known to have wide-ranging effects on cellular function, often acting as potent mediators of inflammation and immune response .

Action Environment

The action of cis-5,8,11-Eicosatrienoic acid methyl ester, like other eicosanoids, can be influenced by a variety of environmental factors. For instance, it is known to be unstable to oxygen and direct sunlight, which can affect its efficacy and stability .

生化分析

Biochemical Properties

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Cellular Effects

It is known that its level is elevated in plasma during essential fatty acid deficiency in humans

Molecular Mechanism

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Temporal Effects in Laboratory Settings

It is known that it is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product

Metabolic Pathways

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-5,8,11-Eicosatrienoic acid methyl ester involves the conversion of a starting material, such as eicosapentaenoic acid, to the desired product through a series of chemical reactions.", "Starting Materials": [ "Eicosapentaenoic acid", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Methyl iodide" ], "Reaction": [ "Conversion of eicosapentaenoic acid to 5,8,11-Eicosatrienoic acid via selective hydrogenation", "Esterification of 5,8,11-Eicosatrienoic acid with methanol using methanesulfonic acid as a catalyst", "Methylation of the resulting methyl 5,8,11-Eicosatrienoate using methyl iodide and sodium hydroxide as a base" ] } | |

CAS 编号 |

14602-39-2 |

分子式 |

C21H36O2 |

分子量 |

320.5 g/mol |

IUPAC 名称 |

methyl icosa-5,8,11-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3 |

InChI 键 |

AESHPAQQBZWZMS-UHFFFAOYSA-N |

手性 SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |

SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

规范 SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

外观 |

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid |

同义词 |

Mead Acid methyl ester |

产品来源 |

United States |

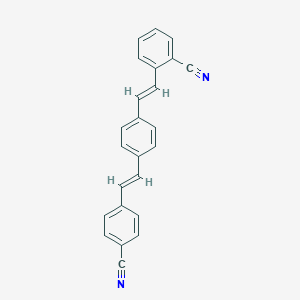

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

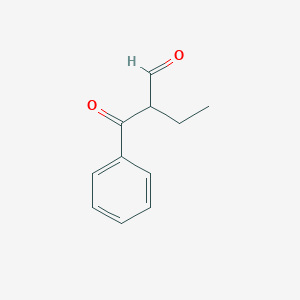

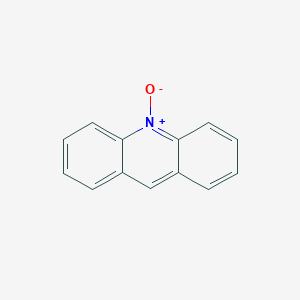

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)